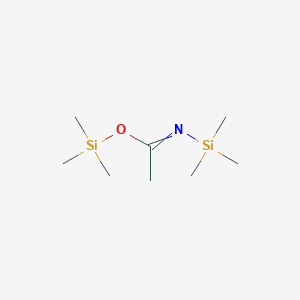

N,O-Bis(trimethylsilyl)acetamide

描述

属性

IUPAC Name |

trimethylsilyl N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051525 | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10416-59-8 | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilylacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly versatile and potent silylating agent, indispensable in both synthetic organic chemistry and analytical applications.[1][2] Its primary function is the introduction of a trimethylsilyl (B98337) (TMS) protecting group onto a wide range of functional moieties, including alcohols, phenols, carboxylic acids, and amines.[1][2] This derivatization enhances the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[1][2][3]

BSA is a colorless to yellowish clear liquid with the molecular formula C8H21NOSi2.[4] One of its key advantages is that the silylation reaction with BSA produces neutral by-products, making it ideal for substrates that are sensitive to acidic or basic conditions.[4][5] This guide provides a comprehensive overview of BSA, including its properties, synthesis, reaction mechanisms, and detailed experimental protocols for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10416-59-8 | [4] |

| Molecular Formula | C8H21NOSi2 | [4][6] |

| Molecular Weight | 203.43 g/mol | [4][7] |

| Appearance | Colorless to yellowish clear liquid | [4][5] |

| Boiling Point | 71-73 °C at 35 mmHg | [4][5][7] |

| Density | 0.832 g/mL at 20 °C | [4][5][7] |

| Refractive Index (n20/D) | 1.417 | [4][5] |

| Flash Point | 42 °C | [4] |

| Melting Point | 24 °C | [4][7] |

| Solubility | Soluble in many nonpolar and polar aprotic solvents | [5][6][7] |

Synthesis of this compound

BSA is typically synthesized by treating acetamide (B32628) with two equivalents of trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (B128534), which acts as an acid scavenger.[3][7]

General Laboratory Synthesis Protocol

This method is a common approach for the laboratory-scale synthesis of BSA.

Materials:

-

Acetamide

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine

-

Anhydrous solvent (e.g., benzene, acetonitrile)

-

Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction flask under an inert atmosphere, charge acetamide and an excess of triethylamine in a suitable anhydrous solvent.[3]

-

With stirring, add trimethylsilyl chloride dropwise to the mixture. The initial silylation to form N-trimethylsilylacetamide is exothermic.[3]

-

After the initial exothermic reaction subsides, gently heat the mixture to drive the reaction to completion for the formation of the N,O-bis(trimethylsilyl) product.[3]

-

Upon completion of the reaction, cool the mixture and remove the triethylamine hydrochloride precipitate by filtration under a dry atmosphere.[3]

-

Purify the filtrate by fractional distillation to obtain pure this compound.[3] This general method typically yields approximately 80% of the final product.[3]

High-Yield Synthesis Protocol

This protocol is adapted from patent literature and aims for a higher yield.

Materials:

-

Acetamide

-

Triethylamine

-

Trimethylchlorosilane

-

Dimethylaniline (catalyst)

-

Imidazole (B134444) (catalyst)

-

Synthesis kettle

Procedure:

-

Charge the synthesis kettle with acetamide, triethylamine, and catalytic amounts of dimethylaniline and imidazole. The weight ratio of acetamide to triethylamine should be between 1:3.60 and 1:3.94.[8][9] The amount of dimethylaniline should be 0.1% to 0.5% of the weight of the acetamide, and the amount of imidazole should be 0.08% to 0.6% of the weight of the acetamide.[8]

-

Add trimethylchlorosilane to the mixture. The weight ratio of trimethylchlorosilane to acetamide should be between 3.77:1 and 4.03:1.[8]

-

Carefully control the dropwise addition speed and the temperature of the trimethylchlorosilane during the reaction.[8][9]

Mechanism of Action: Silylation

The primary function of BSA is to act as a silylating agent, introducing a trimethylsilyl (TMS) group to molecules with active hydrogens, such as alcohols, amines, and carboxylic acids.[3] This process, known as silylation, proceeds via a nucleophilic attack on the silicon atom of the silylating agent.[3] The molecule with the active hydrogen acts as the nucleophile, displacing the acetamide group from BSA.[1]

The reaction with BSA is advantageous as it proceeds under mild, neutral conditions and produces volatile byproducts that are easily removed.[3] The general reaction for the silylation of an alcohol is as follows:

2 ROH + MeC(OSiMe₃)NSiMe₃ → 2 ROSiMe₃ + MeC(O)NH₂[7]

General silylation reaction pathway with BSA.

Applications in Derivatization for GC-MS Analysis

Derivatization with BSA is a crucial step in preparing many non-volatile compounds for analysis by gas chromatography-mass spectrometry (GC-MS).[10] By replacing active hydrogens with TMS groups, the polarity of the analyte is reduced, and its volatility is increased, leading to improved chromatographic separation and detection.[2][10]

General Protocol for GC-MS Derivatization

This protocol provides a general guideline for the derivatization of various analytes.

Materials:

-

Sample (1-10 mg)

-

This compound (BSA)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, DMF - optional)

-

Reaction vial (e.g., GC vial with insert)

-

Heating block or oven

Procedure:

-

Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness in a GC vial.[10]

-

Reagent Addition: Add 80-100 µL of BSA to the dried sample.[10] For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added (1-10%).[11] Anhydrous solvent can also be added if the sample is not readily soluble in BSA.[11]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[10]

-

Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[10]

Two-Step Derivatization Protocol for Amino Acids

For compounds with multiple functional groups, such as amino acids, a two-step derivatization is often employed.

Materials:

-

Sample containing amino acids

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

This compound (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.[10]

-

Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 30-37°C for 90 minutes with shaking. This step protects the carbonyl groups.[10][12]

-

Silylation: Cool the vial to room temperature and add 80-100 µL of BSA or MSTFA.[10]

-

Reaction: Recap the vial and heat at 37-60°C for 30 minutes with shaking.[10]

-

Cooling and Analysis: After cooling, the sample is ready for GC-MS analysis.[10]

Experimental workflow for GC-MS analysis following silylation.

Safety and Handling

BSA is a flammable and corrosive substance that is extremely sensitive to moisture.[3][13] It should be handled in a dry atmosphere, and all reactions should be performed under anhydrous conditions.[3] It is harmful if swallowed and causes severe skin burns and eye damage.[13] Always wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection when handling this reagent.[13] Store below +30°C in a tightly closed container.[5][13]

Conclusion

This compound is a powerful and versatile silylating agent with broad applications in organic synthesis and analytical chemistry, particularly in drug development and research. Its ability to derivatize a wide range of functional groups under mild and neutral conditions makes it an invaluable tool for protecting groups and enhancing the analyzability of compounds by GC-MS. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize BSA to advance their scientific endeavors.

References

- 1. N,N-Bis(trimethylsilyl)acetamide | BSA Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 10416-59-8 [chemicalbook.com]

- 6. This compound [himedialabs.com]

- 7. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 8. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 9. CN105131026A - Method for synthesizing this compound with a two-component catalyst - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound CAS 10416-59-8 | 818727 [merckmillipore.com]

N,O-Bis(trimethylsilyl)acetamide: A Comprehensive Technical Guide

CAS Number: 10416-59-8

N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and widely utilized organosilicon reagent in chemical synthesis and analysis.[1] Identified by the CAS number 10416-59-8, BSA is primarily recognized for its role as a silylating agent, efficiently introducing a trimethylsilyl (B98337) (TMS) group to a variety of functional groups. This technical guide provides an in-depth overview of BSA's properties, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid or solid that is highly sensitive to moisture.[2][3] It is soluble in many nonpolar and polar aprotic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₂₁NOSi₂[4] |

| Molecular Weight | 203.43 g/mol [4][5][6][7][8] |

| Boiling Point | 71-73 °C at 35 mmHg[3][4][9] |

| 43 °C at 11 hPa[10] | |

| Melting Point | -24 °C[4] |

| 24 °C[6] | |

| Density | 0.832 g/mL at 20 °C[4] |

| 0.83 g/cm³ at 20 °C[10] | |

| Refractive Index | n20/D 1.417[3][4] |

| Flash Point | 42 °C[2] |

| 44 °C[6][7][10] |

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapour[7][10][11][12][13] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][12] |

| H302: Harmful if swallowed[7][10][11][12][13] | P233: Keep container tightly closed.[10] |

| H314: Causes severe skin burns and eye damage[10][12] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection/ hearing protection.[10] |

| EUH014: Reacts violently with water[10] | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10][11] |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10][12] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] |

Applications in Research and Drug Development

BSA's primary utility lies in its ability to protect a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides, by converting them into their corresponding trimethylsilyl derivatives.[1][7] This process of silylation offers several advantages:

-

Increased Volatility and Thermal Stability : Silylation is a crucial derivatization step in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1][4] By replacing active hydrogen atoms with TMS groups, the volatility of polar analytes is increased, and their thermal stability is enhanced, leading to improved chromatographic separation and detection.[1][14]

-

Protection of Functional Groups : In multi-step organic synthesis, BSA is used to temporarily protect reactive functional groups.[1] This allows chemical transformations to be carried out on other parts of a molecule without unintended side reactions. The TMS protecting group can typically be removed under mild conditions.

-

Mild Reaction Conditions : A key advantage of BSA is that the silylation reaction produces the neutral and volatile byproduct, acetamide (B32628).[15] This makes it an ideal reagent for substrates that are sensitive to acidic or basic conditions.[3]

Reaction Mechanisms and Experimental Workflows

The silylation reaction with BSA involves the transfer of a trimethylsilyl group from the BSA molecule to a substrate with an active hydrogen.

A typical experimental workflow for the derivatization of an analyte for GC-MS analysis using BSA is outlined below.

Experimental Protocols

Protocol 1: General Derivatization for GC-MS Analysis

This protocol is a general guideline for the silylation of compounds with active hydrogen atoms, such as organic acids, phenols, and steroids.[14][16]

Materials:

-

This compound (BSA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)[16]

-

Sample containing the analyte

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation : Accurately weigh 1-10 mg of the sample into a GC vial.[16] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of inert gas (e.g., nitrogen).[14][16]

-

Reagent Addition : Add 50-100 µL of an anhydrous solvent to dissolve the dried sample.[14] To this solution, add 50-100 µL of BSA. An excess of the silylating reagent is generally advisable.[14][16] For compounds that are difficult to silylate, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., BSA with 1% TMCS).[14][16]

-

Reaction : Tightly cap the vial and heat at 60-70 °C for 30-60 minutes.[14] The reaction time and temperature may need to be optimized depending on the specific analyte.[16]

-

Analysis : After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[14]

Protocol 2: Synthesis of this compound

BSA can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base.[15] A high-yield method adapted from patent literature is described below.[9][17]

Materials:

-

Acetamide

-

Trimethylchlorosilane (TMSCl)

-

Dimethylaniline (catalyst)

-

Imidazole (catalyst)

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser

Procedure:

-

Reaction Setup : Charge the reaction vessel with acetamide, triethylamine, and the catalysts dimethylaniline and imidazole.[9][17] The weight ratio of acetamide to triethylamine should be approximately 1:3.60-3.94.[9][17]

-

Addition of TMSCl : Slowly add trimethylchlorosilane to the reaction mixture via the dropping funnel. The weight ratio of TMSCl to acetamide should be in the range of 3.77-4.03:1.[9][17] The temperature should be carefully controlled during the addition.[13]

-

Reaction : Allow the reaction to proceed to completion. The reaction is driven by the formation of triethylamine hydrochloride precipitate.[13]

-

Workup : Remove the triethylamine hydrochloride by filtration under a dry atmosphere.[13]

-

Purification : Purify the crude product by fractional distillation to obtain pure this compound.[13] This method can yield purities of 99.51-99.62%.[17]

Conclusion

This compound is an indispensable reagent for chemists in both synthetic and analytical fields. Its ability to efficiently silylate a wide range of functional groups under mild, neutral conditions makes it a superior choice for protecting group strategies and for the derivatization of analytes for chromatographic analysis. Proper handling and storage under anhydrous conditions are critical to maintain its reactivity and purity. This guide provides the essential technical information for the effective and safe use of BSA in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 10416-59-8 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. scbt.com [scbt.com]

- 6. This compound or BSA Manufacturers, with SDS [mubychem.com]

- 7. This compound BSA [sigmaaldrich.com]

- 8. This compound | C8H21NOSi2 | CID 6913588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound | 10416-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. orbitscience.com [orbitscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. CN105131026A - Method for synthesizing this compound with a two-component catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to Bovine Serum Albumin (BSA) Reagent: Structure, Properties, and Applications

Bovine Serum Albumin (BSA) is a well-characterized and widely utilized protein in a vast array of life science research and diagnostic applications. Derived from bovine blood, this single-chain, globular protein serves as a critical reagent for researchers, scientists, and drug development professionals. Its stability, lack of enzymatic activity, and non-reactivity in many biochemical assays make it an indispensable tool in the laboratory. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of BSA.

Core Chemical Structure of Bovine Serum Albumin

BSA is a protein comprised of a single polypeptide chain of 583 amino acid residues.[1][2] Its structure can be described at four distinct levels:

-

Primary Structure: The mature BSA protein consists of 583 amino acids, following the cleavage of a 24-residue signal peptide from the 607-amino-acid precursor polypeptide.[1] The primary structure is notable for its 17 disulfide bonds, which contribute significantly to the protein's stability and compact tertiary structure.[3][4]

-

Secondary Structure: The secondary structure of BSA is predominantly alpha-helical, accounting for approximately 54-67% of its composition.[1][3] The remainder of the structure consists of turns and extended regions, with a notable absence of beta-sheets.[3]

-

Tertiary Structure: BSA folds into a heart-shaped, globular protein with three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B).[1][3] These domains are connected by flexible linkers, and the entire structure is stabilized by the numerous intramolecular disulfide bonds.[3] This compact, stable structure is crucial for its function as a carrier and stabilizer.[4]

-

Quaternary Structure: BSA exists as a monomeric protein.[5]

Physicochemical Properties of BSA

The utility of BSA in various experimental settings is a direct consequence of its well-defined physicochemical properties. The following tables summarize key quantitative data for this essential reagent.

| Property | Value |

| Molecular Weight | 66,430 - 66,463 Da (~66.5 kDa)[1][2][5][6][7] |

| Number of Amino Acids | 583[1][2] |

| Isoelectric Point (pI) | 4.7 - 4.9 in water at 25°C[1][6] |

| Extinction Coefficient | 43,824 M⁻¹cm⁻¹ at 279 nm[1][8] |

| Dimensions | 140 x 40 x 40 Å (prolate ellipsoid)[1][3] |

| pH of 1% Solution | 5.2 - 7.0[1] |

| Solubility | Highly soluble in water and saline solutions[2] |

| Additional Physicochemical Parameters | |

| Stokes Radius (rs) | 3.48 nm[1] |

| Sedimentation Constant (S₂₀,w) | 4.5 x 10⁻¹³ s (monomer), 6.7 x 10⁻¹³ s (dimer)[1] |

| Diffusion Constant (D₂₀,w) | 5.9 x 10⁻⁷ cm²/s[1] |

Experimental Protocols Utilizing BSA

BSA is a cornerstone reagent in numerous laboratory protocols. Detailed methodologies for several key applications are provided below.

Protein Quantification Assays

BSA is a widely accepted standard for protein quantification due to its purity, stability, and ready availability.

1. Bradford Protein Assay

This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum.

-

Reagents and Materials:

-

Bradford Reagent

-

Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)

-

Spectrophotometer and cuvettes or microplate reader

-

Buffer for sample and standard dilution (must be the same for both)

-

-

Protocol:

-

Prepare BSA Standards: Prepare a series of BSA standards by diluting the stock solution to concentrations ranging from 0.05 to 0.5 mg/mL.[9] Also, prepare a blank containing only the dilution buffer.

-

Prepare Samples: Dilute your unknown protein samples to fall within the concentration range of the BSA standards.

-

Assay Procedure:

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus BSA concentration. Determine the concentration of the unknown samples from the standard curve.

-

2. Lowry Protein Assay

This method involves the reaction of protein with copper ions under alkaline conditions, followed by the reduction of the Folin-Ciocalteu reagent.

-

Reagents and Materials:

-

Lowry Reagent A (alkaline copper solution)

-

Lowry Reagent B (Folin-Ciocalteu reagent)

-

Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)

-

Spectrophotometer and cuvettes or microplate reader

-

-

Protocol:

-

Prepare BSA Standards: Prepare a series of BSA standards with concentrations ranging from 10 to 100 µg/mL.[6] Prepare a blank with only the dilution buffer.

-

Prepare Samples: Dilute unknown protein samples to be within the standard curve range.

-

Assay Procedure:

-

Measurement: Measure the absorbance at 750 nm.[6]

-

Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

-

Immunoassays: Blocking Non-Specific Binding

In immunoassays such as Western blotting and ELISA, BSA is used as a blocking agent to prevent the non-specific binding of antibodies to the solid phase (e.g., membrane or microplate), thereby reducing background noise and improving the signal-to-noise ratio.

1. Western Blotting

-

Protocol for Blocking:

-

Following the transfer of proteins from the gel to a membrane (e.g., PVDF or nitrocellulose), wash the membrane briefly with Tris-Buffered Saline with Tween 20 (TBST).

-

Prepare a blocking buffer of 3-5% BSA in TBST.

-

Incubate the membrane in the blocking buffer for 1 hour at room temperature with gentle agitation.[13]

-

After blocking, the membrane is washed with TBST and is ready for incubation with the primary antibody.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Protocol for Blocking:

-

After coating the microplate wells with the capture antibody or antigen and washing, prepare a blocking buffer (e.g., 1-3% BSA in PBS).[14]

-

Add the blocking buffer to each well to cover the surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the wells with a wash buffer (e.g., PBST) to remove the excess blocking agent before adding the samples.

-

BSA as a Stabilizer and Enhancer

BSA is frequently added to enzymatic reactions and PCR to enhance stability and efficiency.

1. Enzyme Stabilization

-

Application: BSA can be added to restriction enzyme digests and other enzymatic reactions to stabilize the enzyme and prevent it from adhering to reaction tubes and pipette tips.[15][16] It is thought to stabilize enzymes through hydrophobic interactions.[17]

-

Protocol: The concentration of BSA used can vary, but a typical final concentration is 0.1 mg/mL. It is often included in the reaction buffer provided with the enzyme.

2. Polymerase Chain Reaction (PCR)

-

Application: BSA can be added to PCR master mixes to overcome inhibitors present in the DNA sample and to stabilize the DNA polymerase, leading to improved yield and specificity.[1][18]

-

Protocol: A final concentration of 0.01 to 0.5 µg/µL of BSA is generally recommended, though the optimal concentration may need to be determined empirically.[19]

Cell Culture Applications

BSA is a common supplement in cell culture media, where it can act as a carrier for fatty acids, hormones, and other small molecules, and also serves as a source of amino acids.[20]

-

Protocol for Media Supplementation:

-

To prepare a 1% (w/v) BSA solution in 100 mL of cell culture medium, weigh 1 gram of BSA powder.

-

Slowly dissolve the BSA in the medium with gentle stirring to avoid frothing.

-

Sterilize the BSA-supplemented medium by filtration through a 0.22 µm filter.

-

Visualizing Experimental Workflows

The following diagrams illustrate the role of BSA in common laboratory workflows.

References

- 1. Why Add BSA to PCR Mixes? The Science Behind Stabilization [synapse.patsnap.com]

- 2. stjohnslabs.com [stjohnslabs.com]

- 3. DMSO or BSA for PCR - PCR, RT-PCR and Real-Time PCR [protocol-online.org]

- 4. iitg.ac.in [iitg.ac.in]

- 5. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]

- 7. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 9. Quantifying proteins using the Bradford method [qiagen.com]

- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. kisker-biotech.com [kisker-biotech.com]

- 15. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 16. neb.com [neb.com]

- 17. Enzyme thermostabilization by bovine serum albumin and other proteins: evidence for hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bovine serum albumin further enhances the effects of organic solvents on increased yield of polymerase chain reaction of GC-rich templates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How much BSA should I add to PCR? | AAT Bioquest [aatbio.com]

- 20. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]

understanding silylation reactions with BSA

An In-depth Technical Guide to Silylation Reactions with N,O-Bis(trimethylsilyl)acetamide (BSA)

Introduction

In the fields of organic synthesis, drug development, and analytical chemistry, the modification of functional groups is a foundational strategy. Silylation, the process of replacing an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, is a critical derivatization technique.[1][2] This process is employed for two primary reasons: to "protect" reactive functional groups during subsequent synthetic steps or to enhance the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][3][4]

Among the array of silylating agents available, this compound (BSA) has emerged as one of the most versatile and widely used reagents.[5][6] Its high reactivity, the volatility of its byproducts, and its ability to act as a solvent make it an invaluable tool for researchers.[5][7] This guide provides a comprehensive technical overview of silylation reactions using BSA, intended for researchers, scientists, and drug development professionals.

Properties of this compound (BSA)

BSA is an organosilicon compound with a silylated acetamide (B32628) structure.[8] It is a potent silyl donor, valued for its ability to derivatize a wide range of functional groups under mild conditions.[8][9] One of its key advantages is that its primary byproduct, acetamide, is neutral and volatile, which simplifies reaction work-up and minimizes interference in chromatographic analyses.[1][9][10]

Table 1: Physical and Chemical Properties of BSA

| Property | Value | References |

| Chemical Formula | C₈H₂₁NOSi₂ | [8][10] |

| Molecular Weight | 203.43 g/mol | [8][10] |

| Appearance | Colorless to yellowish clear liquid | [10][11] |

| Density | 0.832 g/mL at 20 °C | [10][12] |

| Boiling Point | 71-73 °C at 35 mmHg | [10][12] |

| Melting Point | -24 °C | [8] |

| Refractive Index | n20/D 1.417 | [10][12] |

| Key Feature | Extremely sensitive to moisture | [5][9] |

The Silylation Reaction: Mechanism and Catalysis

Silylation is a nucleophilic substitution reaction where a protic functional group (containing an active hydrogen, such as -OH, -NH₂, -COOH) attacks the electrophilic silicon atom of the silylating agent.[2][5] The reaction proceeds through a bimolecular transition state.[5][7]

With BSA, the reaction with an alcohol (ROH) produces a trimethylsilyl (TMS) ether and N-trimethylsilylacetamide, which then reacts with a second equivalent of the alcohol to yield another TMS ether and the neutral byproduct, acetamide.[1][11]

2 ROH + CH₃C(OSiMe₃)NSiMe₃ → 2 ROSiMe₃ + CH₃C(O)NH₂[1][11]

The reactivity of BSA can be significantly enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS).[5][7] TMCS acts as a stronger silyl donor catalyst, allowing for the derivatization of more sterically hindered or less reactive functional groups like amides and many secondary amines.[7] The addition of 1-20% TMCS to BSA is a common practice to increase silylating power.[7]

Scope and Reactivity of BSA

BSA is a powerful silylating agent capable of reacting with a wide variety of functional groups containing active hydrogens.[5][8] The ease of derivatization is influenced by the acidity of the proton and steric hindrance around the reaction site.[5][7]

Table 2: Reactivity of BSA with Various Functional Groups

| Functional Group | General Reactivity Order | Notes | References |

| Alcohols | Primary > Secondary > Tertiary | Steric hindrance significantly impacts reactivity. | [5][6][7] |

| Phenols | High | Generally more acidic than alcohols, reacting readily. | [5][6][7] |

| Carboxylic Acids | High | Readily forms TMS esters. | [5][6][7] |

| Amines | Primary > Secondary | Reacts to form TMS amines. | [5][6][7] |

| Amides | Moderate | Reactivity can be low; often requires a catalyst like TMCS. | [5][6][7] |

| Enols | High | BSA readily silylates enolizable ketones. | [1][5] |

| Thiols (-SH) | High | Forms stable TMS thioethers. | [3][5] |

Experimental Protocols for Silylation using BSA

Proper experimental technique is crucial for successful silylation, as BSA is highly sensitive to moisture.[5][9] All glassware should be oven-dried, and anhydrous solvents should be used. The following is a general protocol that can be adapted for specific applications.

General Protocol for Derivatization

-

Sample Preparation : Weigh 1-10 mg of the dry sample into a clean, dry reaction vial.[5][7] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or in a vacuum centrifuge.[5][13]

-

Solvent Addition (Optional) : If the sample is not readily soluble in BSA, add a minimal amount of an anhydrous solvent. Pyridine or dimethylformamide (DMF) are commonly used.[7][14] BSA itself has good solvent properties and can often be used neat.[5][7]

-

Reagent Addition : Add an excess of the silylating reagent. A molar ratio of at least 2:1 of BSA to active hydrogens in the sample is recommended.[5] For less reactive compounds, a mixture of BSA with 1-10% TMCS can be used.[5][7]

-

Reaction : Tightly cap the vial and mix the contents thoroughly. The reaction can often proceed at room temperature (20-30 minutes).[14] For more resistant or sterically hindered compounds, heating at 60-80 °C for 15-60 minutes may be necessary to drive the reaction to completion.[14][15]

-

Analysis : After cooling to room temperature, an aliquot of the reaction mixture can be directly injected into the GC or GC-MS system.[13] To confirm the completion of the reaction, aliquots can be analyzed at different time intervals until the product peak area no longer increases.[13]

// Edges edge [color="#4285F4", arrowhead=vee]; A -> B [style=dashed, label=" if needed"]; B -> C; A -> C [style=dashed, label=" if dry"]; C -> D; D -> E; E -> F [style=dashed, label=" for hindered groups"]; F -> G; E -> G [label=" if RT reaction"]; G -> H; H -> I; } mend Caption: Typical experimental workflow for BSA silylation.

Quantitative Reaction Conditions

The optimal conditions for silylation depend heavily on the substrate. The following table summarizes typical conditions reported for various classes of compounds.

Table 3: Summary of Typical Silylation Reaction Conditions with BSA

| Substrate Class | Reagent(s) | Solvent | Temperature (°C) | Time | References |

| Sugars | BSA, TMCS, Pyridine | Pyridine | Room Temp. or 60 | 20-45 min | [15] |

| Amino Acids | BSA | (Neat) | 80-90 | 0.5-2 hours | [15] |

| Steroids | BSA (+/- TMCS) | Pyridine | 60 | 3-5 hours | [15] |

| Steroids (General) | BSA | (Neat) | 70 | 30 min | [16] |

| Phenols | BSA | DMF | Room Temp. | 5-20 min | [14][17] |

| Carboxylic Acids | BSA or BSTFA | (Neat) | 60 | 5-10 min | [6] |

| Thiol Acids | BSA | THF | Room Temp. | 3 hours | [18] |

Applications in Research and Drug Development

BSA-mediated silylation is a cornerstone technique in both synthetic chemistry and bioanalysis.

-

Protecting Group Chemistry : In multi-step organic synthesis, silylation is used to temporarily block reactive functional groups like alcohols and amines.[2][3] The resulting silyl ethers or amines are stable under a variety of reaction conditions and can be easily deprotected later in the synthetic sequence.[3] This allows chemists to perform reactions on other parts of a molecule without interference.[3]

-

Derivatization for GC-MS Analysis : This is the most common application in drug development and clinical research.[5][7] Many drugs, metabolites, and endogenous biomolecules (like steroids or neurotransmitters) are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[2][16] Silylation converts these compounds into their TMS derivatives, which are more volatile, less polar, and more thermally stable.[2][5] This results in improved chromatographic peak shape, better separation, and enhanced sensitivity.[3]

-

Steroid Analysis : Silylation is essential for creating the volatile derivatives needed for GC-MS-based steroid profiling in clinical diagnostics and sports doping control.[16][19][20]

-

Drug Metabolism Studies : The technique is used to analyze metabolites of drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), to understand their pharmacokinetic profiles.[21]

-

Illicit Drug Analysis : Law enforcement and forensic laboratories use silylation to derivatize and identify a wide range of illicit drugs and their metabolites.[22]

-

Conclusion

This compound is a powerful and versatile silylating agent that plays a crucial role in modern chemical research and drug development. Its high reactivity, the mild conditions under which it reacts, and the convenient volatility of its byproducts make it a preferred choice for both protecting group synthesis and analytical derivatization.[5][7][9] A thorough understanding of its reaction mechanism, scope, and optimal experimental conditions allows researchers to effectively leverage BSA to synthesize complex molecules and to perform sensitive, quantitative analysis of a wide array of chemical and biological compounds.

References

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 12. This compound BSA [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. uu.diva-portal.org [uu.diva-portal.org]

- 17. adis-international.ro [adis-international.ro]

- 18. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

The Cornerstone of Bioconjugation: A Technical Guide to BSA Derivatization Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Bovine Serum Albumin (BSA) is a well-characterized and readily available protein that serves as a versatile scaffold in a myriad of biomedical and research applications. Its robust structure, biocompatibility, and abundance of reactive functional groups make it an ideal candidate for chemical modification, or derivatization. This process transforms BSA into a powerful tool for applications ranging from drug delivery and vaccine development to diagnostics and immunoassays. This technical guide provides a comprehensive overview of the fundamental chemistries employed for BSA derivatization, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Chemistry of Bovine Serum Albumin: A Foundation for Derivatization

Bovine Serum Albumin is a 66.5 kDa globular protein composed of 583 amino acids. Its structure presents a wealth of opportunities for chemical modification through a variety of reactive side chains. The primary targets for derivatization are the ε-amino groups of lysine (B10760008) residues, the carboxylic acid groups of aspartic and glutamic acid residues, and the single free thiol group of cysteine-34. The strategic selection of a derivatization chemistry allows for the controlled attachment of a wide range of molecules, including small molecule drugs, haptens, peptides, and fluorescent probes.

Caption: Primary reactive functional groups on BSA for derivatization.

Amine-Reactive Chemistry: Targeting Lysine Residues

The numerous lysine residues on the surface of BSA make their ε-amino groups a primary target for derivatization. Two of the most common and effective methods for modifying these amine groups are carbodiimide (B86325) (EDC/NHS) chemistry and the use of N-hydroxysuccinimide (NHS) esters.

Carbodiimide Chemistry (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines to form a stable amide bond. The efficiency of this reaction is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, which stabilizes the intermediate by converting it to a more stable NHS ester.

Caption: Experimental workflow for EDC/NHS-mediated BSA conjugation.

Experimental Protocol: EDC/NHS Coupling of a Carboxyl-Containing Molecule to BSA

-

Reagent Preparation:

-

Dissolve BSA in 0.1 M MES buffer (pH 4.5-5.0) to a final concentration of 2 mg/mL.

-

Dissolve the carboxyl-containing molecule (hapten or drug) in the same conjugation buffer.

-

Freshly prepare EDC and NHS solutions in water or an appropriate organic solvent like DMSO or DMF.

-

-

Activation of Carboxyl Groups:

-

Add the carboxyl-containing molecule to the BSA solution. The molar ratio of hapten to BSA can be varied to control the degree of conjugation.

-

Add EDC and NHS to the reaction mixture. A common starting molar ratio is BSA:Hapten:EDC:NHS of 1:40:40:40.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove unreacted reagents and byproducts by dialysis against PBS (pH 7.4) or using a desalting column with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Characterization:

-

Determine the degree of conjugation using techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached molecules, or by UV-Vis spectroscopy if the attached molecule has a distinct absorbance signature.

-

Quantitative Data: EDC/NHS Conjugation

| Parameter | Value/Range | Reference |

| Optimal pH (Activation) | 4.5 - 6.0 | [1] |

| Optimal pH (Conjugation) | 7.2 - 8.0 | [1] |

| Typical Molar Ratio (NHS/EDC) | 0.5 - 1.0 | [1] |

| Hapten Density (Molecules/BSA) | 21 - 30 | [2][3] |

| Reaction Time | 2 hours - Overnight | [4] |

Thiol-Reactive Chemistry: Site-Specific Modification of Cysteine-34

BSA possesses a single free cysteine residue (Cys-34), offering a unique opportunity for site-specific derivatization. Maleimide (B117702) chemistry is the most widely used method for targeting thiol groups. The maleimide group reacts specifically with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.

Caption: Experimental workflow for maleimide-thiol mediated BSA conjugation.

Experimental Protocol: Maleimide-Thiol Conjugation to BSA

-

Reagent Preparation:

-

Dissolve BSA in a degassed buffer such as PBS (pH 6.5-7.5).

-

(Optional) If the free thiol on BSA may be oxidized, treat the BSA solution with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to reduce any disulfide bonds.

-

Dissolve the maleimide-activated molecule in an anhydrous solvent like DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the maleimide-activated molecule to the BSA solution. A 10-20 fold molar excess of the maleimide compound over BSA is typically used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

-

-

Purification:

-

Purify the conjugate from unreacted molecules using dialysis or size-exclusion chromatography.

-

Quantitative Data: Maleimide-Thiol Conjugation

| Parameter | Value/Range | Reference |

| Optimal pH | 6.5 - 7.5 | [5] |

| Typical Molar Excess (Maleimide:BSA) | 10:1 - 20:1 | [5] |

| Reaction Time | 2 hours (RT) or Overnight (4°C) | [5] |

| Conjugate Stability (Ring-opened) | Half-life > 2 years | [5][6] |

Note on Stability: While the initial thioether bond is stable, the succinimide (B58015) ring can be susceptible to hydrolysis. Ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents, leading to a more stable conjugate.[5][6]

Glutaraldehyde (B144438) Cross-linking: A Versatile Approach

Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines, such as the lysine residues in BSA. It can be used to create intramolecular crosslinks, intermolecular crosslinks (forming BSA oligomers or nanoparticles), or to conjugate other amine-containing molecules to BSA.

Experimental Protocol: Glutaraldehyde Cross-linking of BSA

-

Reagent Preparation:

-

Dissolve BSA in a suitable buffer like PBS (pH 7.4) to the desired concentration.

-

Prepare a fresh solution of glutaraldehyde (e.g., 25% aqueous solution) and dilute it to the desired working concentration (typically 0.1% to 2.5%) in the reaction buffer.

-

-

Cross-linking Reaction:

-

Slowly add the diluted glutaraldehyde solution to the BSA solution while gently stirring.

-

Incubate the reaction mixture at room temperature for a period ranging from 15 minutes to several hours, depending on the desired degree of cross-linking.

-

-

Quenching:

-

Terminate the reaction by adding a quenching solution, such as 1 M glycine (B1666218) or Tris buffer, to a final concentration of about 0.2 M. This will react with any unreacted glutaraldehyde.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove excess glutaraldehyde and quenching agent by dialysis or gel filtration.

-

Quantitative Data: Glutaraldehyde Cross-linking

| Parameter | Value/Range | Reference |

| Glutaraldehyde Concentration | 0.1% - 2.5% (v/v) | |

| Reaction Time | 15 minutes - several hours | |

| Degree of Modification (Casein) | Up to ~80% | |

| Molecular Mass Increase (BSA) | Up to 20-fold |

Characterization of BSA Conjugates

Thorough characterization of the derivatized BSA is crucial to ensure the success of the conjugation and to understand the properties of the final product.

Table of Common Characterization Techniques

| Technique | Information Provided |

| MALDI-TOF Mass Spectrometry | Confirms conjugation and determines the number of molecules attached per BSA molecule (hapten density) by measuring the mass shift.[7][8][9] |

| SDS-PAGE | Assesses the increase in molecular weight of the BSA conjugate and can indicate the formation of cross-linked oligomers. |

| Size-Exclusion Chromatography (SEC-HPLC) | Determines the purity of the conjugate and can separate monomeric BSA conjugates from aggregates. |

| UV-Vis Spectroscopy | Quantifies the degree of labeling if the attached molecule has a unique absorbance spectrum. |

| TNBS Assay / Ellman's Test | Quantifies the number of modified amine or thiol groups, respectively.[7] |

Applications of Derivatized BSA

The ability to chemically modify BSA has led to its use in a wide array of applications:

-

Drug Delivery: BSA nanoparticles, formed through cross-linking, can encapsulate and deliver therapeutic agents, improving their solubility and circulation time.

-

Vaccine Development: Small, non-immunogenic molecules (haptens) can be conjugated to BSA, which acts as a carrier protein to elicit a robust immune response for antibody production.[2][10][11] The density of the hapten on the BSA carrier can influence the resulting immunogenicity.[2][3]

-

Immunoassays: Derivatized BSA is frequently used as a coating antigen in ELISAs and as a blocking agent to prevent non-specific binding.

-

Biomaterial Coatings: Covalently attaching BSA to surfaces can improve their biocompatibility and reduce biofouling.

Conclusion

The derivatization of Bovine Serum Albumin is a cornerstone of modern bioconjugation chemistry. By understanding the fundamental principles of amine-reactive, thiol-reactive, and cross-linking chemistries, researchers can effectively tailor the properties of BSA to suit a diverse range of applications in drug development, diagnostics, and fundamental research. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals seeking to harness the full potential of this versatile protein.

References

- 1. Corneal stromal cell growth on gelatin/chondroitin sulfate scaffolds modified at different NHS/EDC molar ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 7. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bovine Serum Albumin (BSA)

For Researchers, Scientists, and Drug Development Professionals

Bovine Serum Albumin (BSA) is a well-characterized and readily available protein isolated from bovine blood. Due to its structural homology to human serum albumin (HSA), stability, and versatile binding properties, BSA is extensively utilized across various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physical and chemical properties of BSA, detailed experimental protocols for its characterization, and insights into its application in drug development.

Core Physical and Chemical Properties

Bovine Serum Albumin is a single polypeptide chain consisting of 583 amino acid residues, with a molecular weight of approximately 66.4 kDa.[1] It is a globular heart-shaped protein with three homologous domains (I, II, and III), each containing two subdomains (A and B). Its compact, stable structure is maintained by 17 disulfide bonds.

Quantitative Physical Properties

The key physical parameters of BSA are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value | References |

| Molecular Weight | 66,463 Da | [1] |

| Number of Amino Acids | 583 | [1] |

| Isoelectric Point (pI) | 4.7 (in water at 25°C) | [1] |

| Extinction Coefficient (ε) | 43,824 M⁻¹cm⁻¹ at 279 nm | [1] |

| Dimensions | 140 x 40 x 40 Å (prolate ellipsoid) | [1] |

| Stokes Radius (r_s) | 3.48 nm | [1] |

| Sedimentation Constant (S₂₀,w) | 4.5 x 10⁻¹³ s (monomer) | [1] |

| Diffusion Constant (D₂₀,w) | 5.9 x 10⁻⁷ cm²/s | [1] |

| Partial Specific Volume (V₂₀) | 0.733 mL/g | [1] |

| Intrinsic Viscosity [η] | 0.0413 dL/g | [1] |

| Refractive Index Increment | 1.90 x 10⁻³ (at 578 nm) | [1] |

| pH of 1% Solution | 5.2 - 7.0 | [1] |

Structural and Conformational Properties

The secondary structure of BSA is predominantly α-helical, accounting for approximately 54-68% of its structure, with the remainder composed of β-sheets, turns, and random coils. The conformation of BSA is sensitive to pH changes, undergoing reversible conformational transitions. For instance, at pH values below its isoelectric point, the protein unfolds to a more extended conformation.

Solubility and Stability

BSA is highly soluble in water and aqueous buffers. Its stability is influenced by factors such as temperature, pH, and the presence of denaturing agents. While stable at a pH range of 4-9 and temperatures up to 60°C for short durations, prolonged exposure to extreme pH or higher temperatures can lead to irreversible denaturation and aggregation. The protein's stability can be enhanced by the addition of stabilizers like fatty acids or certain excipients.

Experimental Protocols for BSA Characterization

Accurate characterization of BSA is crucial for its effective use in research and drug development. The following sections provide detailed methodologies for key experimental techniques.

Determination of BSA Concentration using Bradford Assay

The Bradford assay is a rapid and sensitive method for the quantification of protein concentration.

Materials:

-

Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

-

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Spectrophotometer

-

Cuvettes or 96-well plates

Procedure:

-

Preparation of BSA Standards: Prepare a series of BSA standards by diluting the stock solution with the same buffer as the unknown sample. A typical concentration range is 0.1 to 1.4 mg/mL.

-

Sample Preparation: Dilute the unknown BSA sample to a concentration expected to fall within the range of the standard curve.

-

Assay:

-

For a standard cuvette assay, add 100 µL of each standard and unknown sample to separate test tubes.

-

Add 5.0 mL of Bradford Reagent to each tube and mix well.

-

Incubate at room temperature for at least 5 minutes.

-

-

Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer. Use the buffer with Bradford Reagent as the blank.

-

Data Analysis: Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown sample by interpolating its absorbance from the standard curve.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for probing the structure and interactions of BSA.

UV-Vis spectroscopy is commonly used to determine protein concentration and to study conformational changes.

Methodology:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 280 nm for concentration determination or scan a range (e.g., 200-400 nm) for spectral analysis.

-

Blanking: Use the buffer in which the BSA is dissolved as the blank to zero the instrument.

-

Measurement: Measure the absorbance of the BSA solution in a quartz cuvette. For accurate concentration measurement, the absorbance should ideally be between 0.1 and 1.0. Dilute the sample if necessary.

-

Concentration Calculation: Use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (43,824 M⁻¹cm⁻¹ at 279 nm), c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[1]

Fluorescence spectroscopy is highly sensitive to the local environment of aromatic amino acid residues (tryptophan and tyrosine) and is widely used to study ligand binding and conformational changes.

Methodology:

-

Sample Preparation: Prepare a BSA solution (typically in the micromolar range) in a suitable buffer. Prepare a stock solution of the ligand of interest.

-

Instrument Setup: Set the excitation wavelength to 280 nm (for exciting both tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan). Set the emission wavelength range to scan from 300 to 450 nm.

-

Titration:

-

Record the fluorescence spectrum of the BSA solution alone.

-

Successively add small aliquots of the ligand stock solution to the BSA solution.

-

After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis: Analyze the quenching or enhancement of the fluorescence intensity and any shifts in the emission maximum to determine binding parameters such as the binding constant and the number of binding sites.

CD spectroscopy is a powerful technique for studying the secondary structure of proteins.

Methodology:

-

Sample Preparation: Prepare a dilute solution of BSA (typically 0.1-0.2 mg/mL) in a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) buffer).[2] The sample must be free of any particulates.

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the wavelength range for far-UV CD (typically 190-260 nm).

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

-

Data Collection:

-

Record a baseline spectrum with the buffer alone.

-

Record the CD spectrum of the BSA solution.

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Analysis: The resulting spectrum, with characteristic negative bands at approximately 208 and 222 nm for α-helical structures, can be analyzed using deconvolution software to estimate the percentage of different secondary structural elements.

Electrophoretic and Chromatographic Analysis

These techniques are fundamental for assessing the purity, molecular weight, and oligomeric state of BSA.

SDS-PAGE separates proteins based on their molecular weight.

Methodology:

-

Sample Preparation: Mix the BSA sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the mixture at 95-100°C for 5-10 minutes to denature and reduce the protein.

-

Gel Electrophoresis:

-

Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

-

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

-

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The molecular weight of the BSA can be estimated by comparing its migration distance to that of the standards in the molecular weight marker.

SEC separates molecules based on their hydrodynamic radius, allowing for the analysis of protein purity and the detection of aggregates.

Methodology:

-

System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

-

Sample Injection: Inject a small volume of the BSA solution onto the column.

-

Elution and Detection: Monitor the elution of the protein from the column using a UV detector at 280 nm. Larger molecules (aggregates) will elute first, followed by the monomeric BSA.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of each species. The percentage of monomer, dimer, and higher-order aggregates can be calculated from the respective peak areas.

BSA in Drug Development: Signaling Pathways and Experimental Workflows

BSA's ability to bind and transport a wide variety of molecules makes it a valuable tool in drug development, particularly as a carrier for targeted drug delivery.

Signaling Pathway of BSA Nanoparticle Uptake

Albumin nanoparticles can be taken up by endothelial and tumor cells through receptor-mediated endocytosis. A key pathway involves the gp60 receptor (albondin) and caveolae-mediated endocytosis.[1][3] The interaction of albumin with gp60 on the endothelial cell surface triggers a signaling cascade that leads to the formation of caveolar vesicles and transcytosis of the albumin-drug conjugate across the endothelial barrier into the tumor interstitium.[1][3]

Experimental Workflow for Characterizing BSA-Drug Interactions

A systematic approach is essential to thoroughly characterize the interaction between BSA and a drug candidate. The following workflow outlines the key steps from initial screening to detailed thermodynamic analysis.

This comprehensive guide provides a foundational understanding of the physical and chemical properties of Bovine Serum Albumin, along with practical experimental protocols and relevant biological context for its application in drug development. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

- 1. Endothelial Cell-Surface Gp60 Activates Vesicle Formation and Trafficking via Gi-Coupled Src Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Endothelial cell-surface gp60 activates vesicle formation and trafficking via G(i)-coupled Src kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N,O-Bis(trimethylsilyl)acetamide (BSA) Derivatization in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its application to polar, non-volatile molecules such as organic acids, amino acids, steroids, and phenols is limited due to their poor chromatographic behavior. Chemical derivatization is an essential sample preparation step that overcomes this limitation by converting polar functional groups into less polar, more volatile derivatives. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and widely used silylating agent that effectively replaces active hydrogens in functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) with a trimethylsilyl (B98337) (TMS) group.[1][2] This silylation process significantly enhances the volatility and thermal stability of the analytes, leading to improved peak shape, increased sensitivity, and better resolution in GC-MS analysis.[1] This document provides detailed protocols for BSA derivatization for various compound classes and summarizes the quantitative improvements achieved.

Introduction

The presence of polar functional groups in many biologically and pharmaceutically relevant molecules renders them unsuitable for direct GC-MS analysis. These groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[3] Derivatization through silylation, specifically using this compound (BSA), is a robust method to address these challenges. BSA is a highly reactive reagent that efficiently produces stable trimethylsilyl (TMS) derivatives under relatively mild conditions.[2][4] The resulting TMS-derivatized analytes are more volatile and less polar, allowing for their successful separation and detection by GC-MS.[5] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of BSA, particularly for sterically hindered functional groups.[6][7]

Quantitative Data Summary

The effectiveness of BSA and other silylating reagents in enhancing the analytical response of polar compounds in GC-MS is well-documented. The following table summarizes the observed improvements in sensitivity and peak area for various classes of compounds after derivatization.

| Compound Class | Analyte Example | Derivatization Reagent(s) | Observed Enhancement |

| Steroids | Testosterone | BSTFA + 1% TMCS | 20-fold increase in sensitivity (GC-MS/MS)[1] |

| Steroids | Various Steroids | BSA, BSTFA, BSTFA+TMCS | Varied peak area increases depending on the steroid and reagent[1] |

| Organic Acids | 26 different organic acids | BSTFA + 1% TMCS | Significant improvement in peak shape and response[1] |

| Amino Acids | Free amino acids | BSA | Forms Bis-TMS or Tris-TMS adducts, enabling analysis[6] |

| Sugars | General | TMS-HT (HMDS and TMCS in Pyridine) | Allows for successful GC analysis[6] |

| Norepinephrine | Norepinephrine | BSA + TMCS | Formation of N,N,O',O'',O'''-pentakis-TMS adduct[6] |

Experimental Protocols

Important Safety Note: Silylating reagents are sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous to prevent reagent degradation and ensure optimal reaction efficiency.[1]

Protocol 1: General Derivatization of Organic Acids

This protocol is suitable for the analysis of various organic acids.

Materials:

-

Sample containing organic acids

-

This compound (BSA)

-

Trimethylchlorosilane (TMCS) (optional catalyst)

-

Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile)[2]

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Evaporate the sample to complete dryness in a GC vial under a gentle stream of nitrogen. It is crucial to remove all moisture.[1]

-

Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSA to the dried sample. For moderately hindered or slowly reacting compounds, a mixture of BSA with 1-10% TMCS can be used.[2]

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[1] The optimal temperature and time may vary depending on the specific analyte. For many organic acids, a reaction time of 10 minutes at 60°C may be sufficient.[1]

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.[1]

Protocol 2: Derivatization of Steroids

For steroids containing ketone groups, a preliminary methoximation step is recommended to prevent the formation of multiple derivatives.[1]

Materials:

-

Sample containing steroids

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

This compound (BSA)

-

Trimethylchlorosilane (TMCS) (optional catalyst)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Dry the sample containing the steroids in a GC vial under a stream of nitrogen.[1]

-

Methoximation (for ketosteroids): Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 60°C for 15-30 minutes. Cool the vial to room temperature.[1]

-

Silylation: Add 50-100 µL of BSA. For sterically hindered hydroxyl groups, the addition of a small amount of TMCS can enhance the reaction.[1]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[1]

-

Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.[1]

Protocol 3: Two-Step Derivatization of Amino Acids

A two-step derivatization is often employed for amino acids to protect both the carboxylic acid and amino groups.[1]

Materials:

-

Sample containing amino acids

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

This compound (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.[1]

-

Methoximation: Add 50 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 30-37°C for 90 minutes with shaking.[1]

-

Silylation: Cool the vial to room temperature and add 80-100 µL of BSA or MSTFA.[1]

-

Reaction: Recap the vial and heat at 37-60°C for 30 minutes with shaking.[1]

-

Cooling and Analysis: After cooling, the sample is ready for GC-MS analysis.[1]

Visualizations

Caption: Experimental workflow for GC-MS analysis following BSA derivatization.

Caption: General reaction scheme for the silylation of a polar analyte with BSA.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gcms.cz [gcms.cz]

Application Notes and Protocols for Amino-Acid Analysis Using Bovine Serum Albumin (BSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a fundamental technique in protein chemistry, providing crucial information about the composition, concentration, purity, and identity of proteins and peptides. Bovine Serum Albumin (BSA) is a widely utilized standard for amino acid analysis due to its high purity, stability, and well-defined amino acid sequence.[1][2] These application notes provide detailed protocols for using BSA as a reference standard for accurate and reproducible amino acid analysis, primarily through acid hydrolysis followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Amino acid analysis is a cornerstone for characterizing protein-based products, offering insights into product concentration without reliance on external protein standards and being independent of the protein's shape and charge.[3] Furthermore, the determined amino acid composition can confirm the identity of a sample and provide a measure of its purity.[3]

Principle of the Method

The overall workflow for amino acid analysis using a protein standard like BSA involves three main stages:

-

Hydrolysis: The protein's peptide bonds are cleaved to release individual amino acids. Acid hydrolysis is the most common method.[4][5]

-

Derivatization: The amino acids are chemically modified with a labeling agent to make them detectable by UV-visible or fluorescence detectors.[6][7]

-

Chromatographic Separation and Quantification: The derivatized amino acids are separated, identified, and quantified using a chromatographic technique, typically RP-HPLC.[3][8]

The known amino acid composition of BSA allows it to serve as a control to assess the efficiency of the entire process, from hydrolysis to analysis, ensuring the accuracy of the results for unknown samples.[3]

Experimental Workflow

Caption: General experimental workflow for amino acid analysis.

Data Presentation: Amino Acid Composition of BSA

The theoretical amino acid composition of Bovine Serum Albumin is well-documented. This table summarizes the expected number of residues for each amino acid in a mature BSA molecule, which consists of 583 amino acids.[1] This data serves as the benchmark for comparison with experimental results.

| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Residues | Molar Mass ( g/mol ) |

| Alanine | Ala | A | 46 | 89.09 |

| Arginine | Arg | R | 23 | 174.20 |